molecular formula C5H8N5O4P B3428917 Adenine phosphate CAS No. 70700-30-0

Adenine phosphate

Cat. No.: B3428917
CAS No.: 70700-30-0
M. Wt: 233.12 g/mol
InChI Key: CCHNOBQMQBSRHQ-UHFFFAOYSA-N
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Description

Adenine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the nitrogenous base adenine, a ribose sugar, and one or more phosphate groups. This compound is fundamental in cellular energy transfer, signal transduction, and as a building block of nucleic acids.

Mechanism of Action

Target of Action

Adenine phosphate primarily targets a number of immune functions . It plays a significant role in reversing malnutrition and starvation-induced immunosuppression, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Mode of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This energy transfer is crucial for various cellular activities, including the enhancement of immune functions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key component of ATP, which is central to energy metabolism . ATP is generated during exergonic reactions and used to drive endergonic reactions . The process of ATP production involves glycolysis, the Krebs cycle (also called the citric acid cycle), and the electron transport chain .

Result of Action

The action of this compound results in a number of effects at the molecular and cellular level. It plays a crucial role in energy metabolism, driving many cellular metabolic processes . It also affects a number of immune functions, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to certain infectious agents .

Action Environment

The action of this compound is influenced by environmental factors. For instance, ATP, a molecule closely related to this compound, is very sensitive to environmental factors and phosphatases . This suggests that the action, efficacy, and stability of this compound may also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenine phosphate can be synthesized through several methods. One common approach involves the phosphorylation of adenine nucleosides. For example, adenosine can be phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through fermentation processes involving microorganisms. These microorganisms are genetically engineered to overproduce adenine nucleotides, which are then extracted and purified. The fermentation process is optimized to maximize yield and purity, often involving specific growth media and controlled environmental conditions.

Chemical Reactions Analysis

Types of Reactions

Adenine phosphate undergoes various chemical reactions, including:

    Hydrolysis: The phosphate groups can be hydrolyzed, releasing energy.

    Phosphorylation: this compound can be phosphorylated to form higher-energy compounds.

    Oxidation-Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.

Common Reagents and Conditions

    Hydrolysis: Water and specific enzymes such as ATPases.

    Phosphorylation: Phosphoric acid derivatives and kinases.

    Oxidation-Reduction: Involves electron carriers like nicotinamide adenine dinucleotide phosphate.

Major Products

    Hydrolysis: Produces adenosine diphosphate and inorganic phosphate.

    Phosphorylation: Forms higher-energy compounds like adenosine triphosphate.

    Oxidation-Reduction: Produces reduced or oxidized forms of electron carriers.

Scientific Research Applications

Adenine phosphate is extensively used in scientific research due to its pivotal role in cellular processes. Some applications include:

    Biochemistry: Studying energy transfer and metabolic pathways.

    Molecular Biology: Investigating DNA and RNA synthesis.

    Medicine: Exploring its role in cellular signaling and potential therapeutic applications.

    Industry: Used in the production of energy drinks and supplements due to its role in energy metabolism.

Comparison with Similar Compounds

Adenine phosphate is often compared with other nucleotides such as guanine phosphate and cytosine phosphate. While all these compounds play roles in cellular processes, this compound is unique in its central role in energy transfer and signal transduction. Similar compounds include:

    Guanine phosphate: Involved in protein synthesis and signal transduction.

    Cytosine phosphate: Plays a role in DNA and RNA synthesis.

This compound’s uniqueness lies in its versatility and central role in cellular metabolism, making it indispensable in both basic and applied sciences.

Properties

IUPAC Name

phosphoric acid;7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHNOBQMQBSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200206
Record name Adenine phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52175-10-7, 70700-30-0
Record name 1H-Purin-6-amine, phosphate (1:?)
Source CAS Common Chemistry
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Record name Adenine phosphate
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Record name Adenine phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenine phosphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440
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Record name Adenine phosphate salt
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Record name ADENINE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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